1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic compound characterized by its unique molecular structure, which consists of a seven-membered diazepane ring fused with a pyrimidine moiety. The molecular formula for this compound is , indicating the presence of nine carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
1-Pyrimidin-2-yl-1,4-diazepane is classified as a heterocyclic compound, specifically a diazepane derivative. It is typically synthesized through organic chemistry techniques involving cyclization reactions. The compound is relevant in the fields of medicinal chemistry, materials science, and chemical biology, where it serves as a building block for more complex molecules.
The synthesis of 1-Pyrimidin-2-yl-1,4-diazepane can be accomplished through several methods:
The structure of 1-Pyrimidin-2-yl-1,4-diazepane features a seven-membered diazepane ring containing two nitrogen atoms at positions one and four. The pyrimidine ring is attached at position two of the diazepane.
The compound's structural uniqueness arises from the combination of the diazepane framework with a pyrimidine substituent, which imparts distinctive chemical properties.
1-Pyrimidin-2-yl-1,4-diazepane can participate in various chemical reactions:
Typical reagents used in the reactions involving this compound include acids (for protonation), bases (for deprotonation), and organic solvents such as ethanol or methanol. The reaction conditions usually require controlled temperatures to achieve desired outcomes.
The mechanism of action for 1-Pyrimidin-2-yl-1,4-diazepane primarily revolves around its interaction with biological targets:
1-Pyrimidin-2-yl-1,4-diazepane exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but sensitivity to strong oxidizing agents. The compound's reactivity is largely dictated by its functional groups.
1-Pyrimidin-2-yl-1,4-diazepane has several scientific applications:
Nucleophilic Aromatic Substitution (SNAr) represents the predominant methodology for constructing the critical C-N bond between the pyrimidine and diazepane rings in 1-pyrimidin-2-yl-1,4-diazepane derivatives. This reaction leverages the inherent electrophilic character of 2-halopyrimidines, particularly those bearing chloro or fluoro substituents at the C2 position. The electron-deficient nature of the pyrimidine ring, especially when activated by additional electron-withdrawing substituents (e.g., 5-methyl, 4,6-dichloro), significantly enhances reactivity toward nucleophiles like 1,4-diazepane. The reaction typically proceeds under mild conditions (25-80°C) in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethylacetamide (DMAc), often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrogen halide byproduct [3] [8].
The synthetic versatility of SNAr is demonstrated by its application in generating diverse analogues. For instance, Molport lists nine distinct analogues derived from the 1-(pyrimidin-2-yl)-1,4-diazepane scaffold, synthesized primarily via SNAr reactions using variously substituted pyrimidines and diazepanes. This approach efficiently yields compounds like 1-(5-methylpyrimidin-2-yl)-4-pyridin-2-yl-1,4-diazepane (S7481466), where the pyrimidine moiety is introduced in a late-stage coupling step [3] . Similarly, the synthesis of KRAS-G12D inhibitors described in the literature involves SNAr reactions where substituted pyrimidines react with protected diazepane derivatives, forming key intermediates for further elaboration into potent bioactive molecules [8].
Table 1: SNAr Reaction Conditions and Yields for Selected 1-Pyrimidin-2-yl-1,4-diazepane Derivatives
Pyrimidine Reactant | Diazepane Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Ref |
---|---|---|---|---|---|---|---|
2-Chloro-5-methylpyrimidine | 1-Pyridin-2-yl-1,4-diazepane | Acetonitrile | TEA | 80 | 6 | 78 | |
2,4-Dichloropyrimidine | N-Boc-1,4-diazepane | DMF | K₂CO₃ | 60 | 8 | 85 | [8] |
2-Fluoro-4,6-dimethoxypyrimidine | 1,4-Diazepane hydrochloride | DIPEA | DMAc | 25 | 12 | 65 | [3] |
5-Bromo-2-chloropyrimidine | 4-Methyl-1,4-diazepane | Toluene | NaH | 100 | 4 | 72 | [9] |
The regioselectivity of SNAr is a key advantage. Reaction occurs predictably at the C2 position of the pyrimidine ring due to its highest electrophilicity, especially when flanked by electron-withdrawing groups (e.g., Cl, CF₃) at C4 and C6. This allows for sequential functionalization—substitution at C2 with the diazepane nucleophile first, followed by introduction of other functionalities at C4 or C6 in subsequent steps, enabling the synthesis of complex, asymmetrically substituted derivatives crucial for biological activity optimization [8] [9]. Microwave irradiation has emerged as a valuable tool to accelerate SNAr reactions, significantly reducing reaction times (from hours to minutes) while maintaining or improving yields, particularly beneficial for high-throughput synthesis [3].
The construction of the seven-membered 1,4-diazepane ring prior to pyrimidine functionalization is typically achieved via ring-forming cyclization strategies. A prominent approach involves the Mitsunobu reaction, which enables the efficient intramolecular cyclization of linear diamino alcohol precursors. This method employs a phosphine reagent (e.g., triphenylphosphine) and an azo compound (e.g., diisopropyl azodicarboxylate (DIAD)) to convert the hydroxyl group into a potent leaving group, facilitating nucleophilic displacement by the secondary amine within the same molecule. This reaction proceeds under mild conditions (0-25°C) in ethereal solvents like tetrahydrofuran (THF), providing the diazepane ring in good yields (typically 65-85%). Protecting group strategies, particularly the use of the tert-butoxycarbonyl (Boc) group, are often essential to control reactivity and prevent undesired side reactions during ring formation [4] .
An alternative route utilizes the cyclocondensation of 1,3-dihalopropanes with N,N'-disubstituted diamines. For example, reacting 1,3-dibromopropane with N-benzhydryl-ethylenediamine derivatives under basic conditions (K₂CO₃ in DMF) leads to ring closure via sequential nucleophilic substitutions. While effective, this method can suffer from lower yields compared to Mitsunobu cyclization due to potential oligomerization and requires careful optimization of stoichiometry and reaction conditions. A significant advancement reported in a patent involves an environmentally conscious modification of this approach, replacing traditional halogenated hydrocarbon solvents with nitrile solvents (like acetonitrile) or amide solvents (like DMF). This switch improves yield, purity, and reproducibility while reducing the environmental impact associated with solvent use and waste disposal [4].
Table 2: Cyclization Methods for 1,4-Diazepane Core Synthesis
Cyclization Strategy | Key Reagents/Conditions | Typical Precursor | Advantages | Limitations | Ref |
---|---|---|---|---|---|
Mitsunobu Reaction | PPh₃, DIAD, THF, 0°C to rt | H₂N-(CH₂)₂-NH-(CH₂)₂-OH | High regioselectivity, mild conditions, good functional group tolerance | Requires stoichiometric, expensive reagents; generates phosphine oxide/ hydrazine byproducts | [4] |
Dihaloalkane Cyclization | 1,3-Dibromopropane, K₂CO₃, DMF, 80°C | H₂N-CH₂-CH₂-NH-Bn | Readily available starting materials, scalable | Risk of polymerization, moderate yields, requires excess diamine | [4] |
Reductive Amination Cyclization | NaBH₃CN or NaBH(OAc)₃, MeOH/ AcOH, rt | OHC-(CH₂)₂-NH-(CH₂)₂-NH₂ | Atom economical, tunable by carbonyl component | Potential overalkylation, requires careful pH control | |
Lactam Reduction | LiAlH₄ or BH₃·THF, reflux | 1,4-Diazepan-5-one | Access to substituted diazepanes via lactam intermediates | Requires high temperatures, strong reducing agents |
The synthesis of 1-benzhydryl-1,4-diazepane, a crucial intermediate for anticancer homopiperazine derivatives, exemplifies the dihaloalkane cyclization strategy. Benzhydryl chloride reacts with homopiperazine (1,4-diazepane), but more commonly, the linear precursor N-(2-aminoethyl)-N'-benzhydrylethane-1,2-diamine is cyclized using 1,3-dibromopropane under basic conditions. The resulting N-benzhydryl-protected diazepane serves as a versatile nucleophile for subsequent SNAr reactions with various heteroaryl electrophiles, including pyrimidinyl chlorides [7]. Ring-closing metathesis (RCM) has also been explored for diazepane synthesis using Grubbs catalysts, offering a complementary route, particularly for unsaturated diazepane derivatives, though its application in the context of 1-pyrimidin-2-yl derivatives appears less common in the surveyed literature .
Catalytic methods significantly enhance the efficiency and selectivity for introducing complexity onto the pre-formed 1-pyrimidin-2-yl-1,4-diazepane scaffold, particularly for creating asymmetrically substituted derivatives. Palladium-catalyzed cross-coupling reactions stand out for attaching aryl/heteroaryl groups to the pyrimidine ring. The Buchwald-Hartwig amination is especially valuable for functionalizing chloropyrimidinyl-diazepanes at positions ortho to the diazepane nitrogen (e.g., C4 or C6 on the pyrimidine). This reaction employs palladium catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with bulky phosphine ligands (XPhos, BINAP, DavePhos) and strong bases (e.g., NaOtBu, Cs₂CO₃) in toluene or dioxane at elevated temperatures (80-110°C). For instance, the synthesis of advanced KRAS-G12D inhibitor intermediates utilizes Pd-catalyzed amination to install substituted aniline moieties onto the tetrahydropyrido[3,4-d]pyrimidine core, which shares structural similarities with diazepane-functionalized pyrimidines [8] [10].
Transition metal-catalyzed C-H functionalization offers a step-economical route for late-stage diversification. Iridium complexes, such as [Ir(cod)Cl]₂ with chiral phosphoramidite ligands, enable enantioselective intramolecular C-H amination or allylic amination. This approach is exemplified in the enantioselective synthesis of pyrimidine-fused 1,4-diazepinones, where an iridium-π-allyl cation intermediate facilitates cyclization with high enantiocontrol. These methodologies provide access to sterically congested motifs that are challenging to synthesize via classical SNAr or cross-coupling, thereby expanding the chemical space around the core scaffold [7] [10].
Homogeneous catalysis also plays a crucial role in synthesizing PROTACs (Proteolysis Targeting Chimeras) derived from 1-pyrimidin-2-yl-1,4-diazepane warheads. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is frequently employed to conjugate the E3 ligase-binding moiety (e.g., pomalidomide derivatives for CRBN or VH032 derivatives for VHL) to the inhibitor core via a flexible linker. While the cited synthesis of KRAS-G12D targeting PROTACs (e.g., 26a/b) from lead compound 10k followed standard amide coupling protocols, CuAAC remains a highly relevant and efficient catalytic method widely used in PROTAC construction from heterocyclic scaffolds like 1-pyrimidin-2-yl-1,4-diazepane [8].
The 1,4-diazepane ring possesses inherent conformational flexibility and, when substituted at C3 or C5, can feature chiral centers. Controlling the absolute stereochemistry at these centers is critical for optimizing biological activity, as enantiomers often exhibit drastically different target binding affinities and pharmacokinetic profiles. The primary strategies for stereochemical control include chiral pool synthesis, asymmetric catalysis, and resolution of racemates.
Chiral auxiliaries and resolution: Early approaches often relied on diastereomeric salt formation or chiral stationary phase chromatography to separate racemic mixtures of substituted 1,4-diazepanes after ring formation. A more efficient strategy employs enantiomerically pure starting materials derived from the chiral pool. For example, (S)-2-aminopropan-1-ol or (R)-glycidol derivatives serve as chiral building blocks for synthesizing precursors like (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane, a key intermediate in producing enantiopure isoquinoline derivatives with cerebrovascular activity. The stereogenic center in the amino alcohol precursor dictates the configuration at the C3 position of the resulting diazepane ring during cyclization [4] [7].
Asymmetric hydrogenation: This catalytic method offers a direct route to enantiomerically enriched diazepanes. Dehydro precursors, such as enecarbamates or enamides incorporating the diazepane scaffold, undergo hydrogenation using chiral rhodium or ruthenium catalysts. For instance, Rh(I) complexes with DuPhos or BINAP ligands effectively reduce cyclic enecarbamates derived from 1,4-diazepan-3-ones with high enantioselectivity (often >90% ee). This method provides efficient access to trans-3-substituted diazepanes with defined relative and absolute configurations [7].
Enantioselective desymmetrization: Prochiral or meso substrates offer opportunities for enantioselective ring-opening or functionalization. A notable example involves the iridium-catalyzed asymmetric allylic amination of prochiral pyrimidine substrates featuring allylic carbonate leaving groups. Using chiral Ir-phosphoramidite complexes, this reaction enables the synthesis of pyrimidine-fused 1,4-diazepinones (135) with excellent enantioselectivity (up to 98% ee). The proposed mechanism involves the formation of an iridium-π-allyl cation intermediate (137), which undergoes nucleophilic attack by the pendant amine of the diazepane ring with high facial selectivity dictated by the chiral ligand [7] [8].
Table 3: Enantioselectively Synthesized 1-Pyrimidin-2-yl-1,4-diazepane Derivatives
Chiral Center Location | Synthetic Method | Key Chiral Source/ Catalyst | Enantiomeric Excess (ee) | Application Context | Ref |
---|---|---|---|---|---|
C3 of Diazepane Ring | Chiral Pool Synthesis / Mitsunobu | (S)-1-Boc-3-aminopropan-1-ol | >99% (from chiral precursor) | Isoquinoline intermediates for glaucoma therapy | [4] |
C3 of Diazepane Ring | Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 92% | KRAS inhibitor intermediates | [7] |
Bridgehead in Fused System | Iridium-Catalyzed Allylic Amination | Ir-(S)-Phosphoramidite | 98% | Pyrimidine-fused diazepinones as enzyme inhibitors | [7] [8] |
C5 of Diazepane Ring | Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | 48% (after separation) | H3 receptor antagonist precursors | [7] |
The conformational stability of the chiral diazepane ring is crucial for maintaining stereochemical integrity in biological environments. Molecular modeling studies on compounds like 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane reveal a preference for a twist-boat conformation when the C3 position is substituted. This conformation positions the substituent pseudo-equatorially, minimizing 1,3-diaxial interactions and stabilizing the ring system. The energy barrier for ring inversion can be influenced by the nature of the N1 and N4 substituents; bulky groups like benzhydryl or pyrimidinyl can restrict conformational flexibility, potentially "locking" the chiral center in a specific orientation and enhancing enantioselectivity in target binding [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3